Phenyl diethylcarbamate

Übersicht

Beschreibung

Phenyl diethylcarbamate is a synthetic organic compound . It is a type of dithiocarbamate, which are organosulfur ligands that form stable complexes with metals .

Synthesis Analysis

The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amine with cold carbon (IV) sulfide in basic media . The synthesis of phenacyl-bis (dithiocarbamates) has been reported by metal-free trifunctionalization of phenylacetylene systems .Molecular Structure Analysis

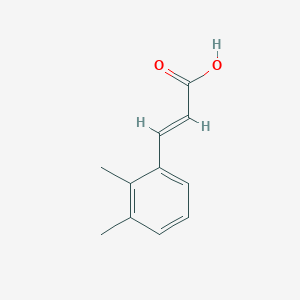

Phenyl diethylcarbamate contains a total of 29 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amine with cold carbon (IV) sulfide in basic media . The carbamoylation reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters .Physical And Chemical Properties Analysis

Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Phenyl diethylcarbamate, focusing on six unique fields:

Pharmaceutical Applications

Phenyl diethylcarbamate has been explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of various therapeutic agents. Its structural properties allow it to act as a precursor in the development of drugs targeting neurological disorders and other medical conditions .

Agricultural Chemistry

In agricultural chemistry, Phenyl diethylcarbamate is studied for its potential as a pesticide or herbicide. Its chemical structure can be modified to create compounds that effectively control pests and weeds, contributing to more sustainable agricultural practices .

Material Science

Phenyl diethylcarbamate is utilized in material science for the synthesis of polymers and other advanced materials. Its ability to form stable bonds makes it valuable in creating materials with specific mechanical and chemical properties, which are essential for various industrial applications .

Analytical Chemistry

In analytical chemistry, Phenyl diethylcarbamate is used as a reagent for detecting and quantifying specific substances. Its reactivity with certain analytes makes it a useful tool in the development of analytical methods and instruments, enhancing the accuracy and efficiency of chemical analyses .

Wirkmechanismus

Target of Action

Phenyl diethylcarbamate is a synthetic organic compound It is structurally similar to diethylcarbamazine, which is known to target microfilariae, making them more susceptible to phagocytosis .

Mode of Action

Diethylcarbamazine, a structurally similar compound, is thought to sensitize microfilariae to phagocytosis . This action is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

The metabolism of similar compounds involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as diethylcarbamazine, are well-studied . It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds like diethylcarbamazine have been shown to have anthelmintic effects, primarily used in the treatment of filarial infections .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of many chemical compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phenyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIJDIYJCTXRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340827 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl diethylcarbamate | |

CAS RN |

65009-00-9 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

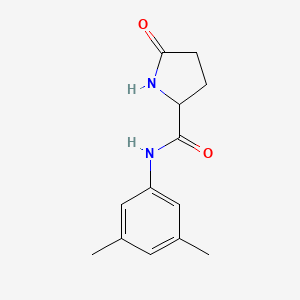

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)

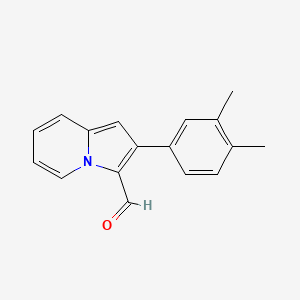

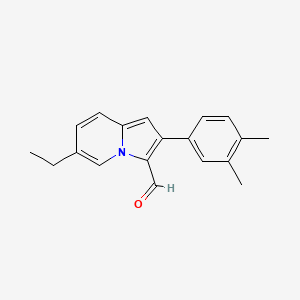

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)

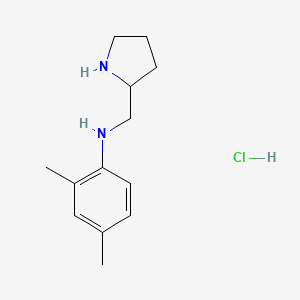

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)